molecular formula C8H7ClF3N B12831278 (1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine

(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B12831278
M. Wt: 209.59 g/mol
InChI Key: DLIXGNJUPCBBER-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a trifluoromethyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral amine catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon at elevated pressures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.

Medicine

In medicinal chemistry, ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the chlorophenyl group can influence its overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Chlorophenylhydrazine hydrochloride
  • ®-2-Chlorophenylalanine

Uniqueness

Compared to similar compounds, ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1

InChI Key

DLIXGNJUPCBBER-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl

Origin of Product

United States

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